molecular formula C15H22ClN3O B12218534 1-isopropyl-N-(4-methoxybenzyl)-4-methyl-1H-pyrazol-3-amine

1-isopropyl-N-(4-methoxybenzyl)-4-methyl-1H-pyrazol-3-amine

Cat. No.: B12218534
M. Wt: 295.81 g/mol
InChI Key: NPTAXSDHQMGXOF-UHFFFAOYSA-N
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Description

1-isopropyl-N-(4-methoxybenzyl)-4-methyl-1H-pyrazol-3-amine is a chemical compound with a complex structure that includes an isopropyl group, a methoxybenzyl group, and a pyrazolamine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-isopropyl-N-(4-methoxybenzyl)-4-methyl-1H-pyrazol-3-amine typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Pyrazole Core: The pyrazole core can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the Isopropyl Group: The isopropyl group can be introduced via alkylation using isopropyl halides in the presence of a base.

    Attachment of the Methoxybenzyl Group: The methoxybenzyl group can be attached through a nucleophilic substitution reaction using 4-methoxybenzyl chloride and a suitable nucleophile.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-isopropyl-N-(4-methoxybenzyl)-4-methyl-1H-pyrazol-3-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and pyrazole positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-isopropyl-N-(4-methoxybenzyl)-4-methyl-1H-pyrazol-3-amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-isopropyl-N-(4-methoxybenzyl)-4-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.

    Receptor Binding: It may interact with specific receptors, modulating their activity and downstream signaling pathways.

Comparison with Similar Compounds

1-isopropyl-N-(4-methoxybenzyl)-4-methyl-1H-pyrazol-3-amine can be compared with other similar compounds, such as:

    1-isopropyl-N-(4-methoxybenzyl)-3-methyl-1H-pyrazol-4-amine: Similar structure but different substitution pattern.

    1-isopropyl-N-(4-methoxybenzyl)-1H-pyrazol-4-amine: Lacks the methyl group on the pyrazole ring.

These comparisons highlight the unique structural features and potential differences in chemical reactivity and biological activity.

Properties

Molecular Formula

C15H22ClN3O

Molecular Weight

295.81 g/mol

IUPAC Name

N-[(4-methoxyphenyl)methyl]-4-methyl-1-propan-2-ylpyrazol-3-amine;hydrochloride

InChI

InChI=1S/C15H21N3O.ClH/c1-11(2)18-10-12(3)15(17-18)16-9-13-5-7-14(19-4)8-6-13;/h5-8,10-11H,9H2,1-4H3,(H,16,17);1H

InChI Key

NPTAXSDHQMGXOF-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1NCC2=CC=C(C=C2)OC)C(C)C.Cl

Origin of Product

United States

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